Cas no 4320-95-0 (2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride)

2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine dihydrochloride is a versatile organic compound featuring a triazole moiety linked to an ethylamine backbone, rendered as a stable dihydrochloride salt. Its structural properties make it valuable in medicinal chemistry and bioconjugation applications, particularly as a building block for synthesizing heterocyclic derivatives or functionalized ligands. The dihydrochloride form enhances solubility and handling in aqueous systems, facilitating its use in peptide modifications or click chemistry reactions. The triazole group offers robust stability under physiological conditions, while the amine functionality allows for further derivatization. This compound is well-suited for research in drug discovery, materials science, and biochemical studies requiring precise molecular modifications.
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride structure
4320-95-0 structure
Product Name:2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
CAS No:4320-95-0
MF:C4H10Cl2N4
MW:185.05499792099
MDL:MFCD29991760
CID:4651343
PubChem ID:122156614
Update Time:2025-06-11

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
    • 2-(triazol-1-yl)ethanamine;dihydrochloride
    • Z2507870699
    • MDL: MFCD29991760
    • Inchi: 1S/C4H8N4.2ClH/c5-1-3-8-4-2-6-7-8;;/h2,4H,1,3,5H2;2*1H
    • InChI Key: MDYAVFVSSCFUHY-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(C=CN=N1)CCN

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 65.099
  • Topological Polar Surface Area: 56.7

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride Pricemore >>

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Additional information on 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride

Professional Introduction to 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride (CAS No. 4320-95-0)

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride, with the chemical identifier CAS No. 4320-95-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The molecule features a triazole moiety linked to an ethylamine backbone, with the presence of two hydrochloride salts enhancing its solubility and stability for various applications.

The triazole ring in this compound is a well-known pharmacophore, frequently incorporated into drugs due to its ability to modulate biological pathways. In particular, triazole derivatives have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The structural framework of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride allows for interactions with multiple targets, making it a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of this compound more accurately. Studies suggest that the triazole moiety may interact with enzymes and receptors involved in metabolic pathways, potentially leading to therapeutic effects. For instance, preliminary in vitro assays have indicated that this compound exhibits inhibitory activity against certain kinases and phosphodiesterases, which are critical in regulating cellular processes.

The dihydrochloride salt form of the compound enhances its pharmacokinetic properties by improving solubility in aqueous solutions. This formulation is particularly advantageous for drug delivery systems where bioavailability is a key concern. The stability of the hydrochloride salt under various conditions also makes it suitable for industrial-scale production and formulation into pharmaceutical products.

In the context of current research trends, 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride aligns with the growing interest in multitargeted drugs that can address multiple aspects of a disease simultaneously. This approach has shown promise in treating complex conditions such as cancer and inflammatory disorders. The ability of this compound to modulate multiple signaling pathways suggests its potential as a lead molecule for developing novel therapeutics.

Furthermore, the synthesis of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride involves well-established organic chemistry techniques, including nucleophilic substitution reactions and condensation processes. The use of advanced synthetic methodologies ensures high purity and yield, which are essential for preclinical and clinical studies. Researchers have also explored green chemistry principles to optimize the synthetic route, minimizing waste and reducing environmental impact.

From a medicinal chemistry perspective, the ethanamine group in this compound provides a versatile scaffold for further derivatization. By modifying substituents on the triazole ring or the amine moiety, chemists can fine-tune the biological activity and pharmacokinetic properties of the molecule. Such modifications are crucial for developing analogs with improved efficacy and reduced side effects.

Current research is also focusing on understanding the molecular interactions of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride at a structural level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into how this compound binds to biological targets. These structural insights are essential for rational drug design and optimizing therapeutic outcomes.

The potential applications of this compound extend beyond traditional pharmaceuticals. For example, its structural features make it a candidate for use in agrochemicals or as an intermediate in specialty chemical synthesis. The versatility of triazole derivatives continues to drive innovation across multiple industries.

In conclusion, 2-(1H-1,2,3-triazol-1-ylenthanaminedihydrochloride (CAS No. 4320950) represents a significant area of research with broad implications for drug discovery and industrial applications. Its unique structural features and demonstrated biological activity position it as a valuable asset in the quest for novel therapeutics. As research progresses,the full potential of this compound is expected to be realized,leading to advancements that benefit both scientific understanding and practical applications.

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